molecular formula C8H5ClF3N3O2 B11750441 (2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid

(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid

Cat. No.: B11750441
M. Wt: 267.59 g/mol
InChI Key: XCZMNXMOXHNLBG-BNNQUZSASA-N
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Description

(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine.

    Hydrazine Derivative Formation: The pyridine derivative is then reacted with hydrazine to form the hydrazine derivative.

    Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with acetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety.

    Reduction: Reduction reactions can occur, especially at the pyridine ring.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazine moiety.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted pyridine derivatives with different functional groups replacing chlorine or trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Utilized in studies to understand biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Materials Science: Employed in the creation of novel materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}propanoic acid
  • **(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butanoic acid

Uniqueness

    Structural Features: The presence of both chlorine and trifluoromethyl groups on the pyridine ring makes it unique.

    Reactivity: Its reactivity profile differs from similar compounds due to the specific positioning of substituents.

    Applications: The compound’s applications in various fields highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C8H5ClF3N3O2

Molecular Weight

267.59 g/mol

IUPAC Name

(2Z)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid

InChI

InChI=1S/C8H5ClF3N3O2/c9-5-1-4(8(10,11)12)2-13-7(5)15-14-3-6(16)17/h1-3H,(H,13,15)(H,16,17)/b14-3-

InChI Key

XCZMNXMOXHNLBG-BNNQUZSASA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)N/N=C\C(=O)O)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)NN=CC(=O)O)C(F)(F)F

Origin of Product

United States

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